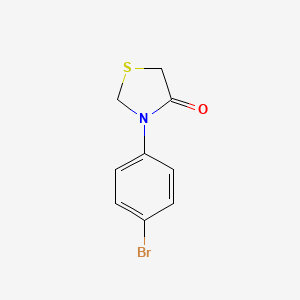
4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde often involves multiple steps, including etherization, nitration, reduction, diazotization, and hydrolysis reactions. For instance, Quan (2005) discussed the synthesis of a related compound, 4-(2,4-Dichlorophenoxy)phenol, from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions with a total yield of 57.6% (Quan, 2005).
Molecular Structure Analysis
The molecular structure of compounds containing difluoro and nitro groups has been extensively studied. For example, Dorofeeva et al. (2008) investigated the molecular structure, conformation, and potential to internal rotation of difluoronitrobenzenes by gas-phase electron diffraction and quantum chemical calculations (Dorofeeva et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving nitrobenzene derivatives, such as the reduction in the presence of arylureas, have shown significant positive shifts in potential, indicating strong hydrogen bonding between nitrobenzene radical anions and arylureas. This behavior suggests a fast on/off redox switch mechanism (Bu et al., 2005).
Physical Properties Analysis
The physical properties of compounds related to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, such as polyimides synthesized from related diamine monomers, reveal high transparency, solubility, and good mechanical strength. These properties are attributed to the specific molecular design and incorporation of trifluoromethyl groups (Yang & Hsiao, 2004).
Chemical Properties Analysis
The introduction of difluoro and nitro groups significantly affects the chemical properties of these compounds. For instance, the electrochemical studies on nitrobenzene derivatives have demonstrated reversible hydrogen bonding capabilities with arylureas, showing a strong dependency on the redox state, which can be utilized in designing redox-responsive materials (Bu et al., 2005).
Aplicaciones Científicas De Investigación
Crystal Structure Studies
Researchers have investigated the crystal structures of several fluoro-mesogens, including compounds similar to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde. These studies provide insights into the smectic-like layer structures of these crystals, which are important for understanding their physical properties and potential applications (Hori et al., 2001).
Coordination Polymers for Sensing
Research into coordination polymers, which are similar in structure to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, has shown potential for applications in sensing nitrobenzene at parts-per-million concentrations (Wang et al., 2015). This highlights the potential for such compounds in environmental monitoring and safety applications.
Development of Electron-Rich Nitroaromatics
A study on electron-rich nitroaromatics, closely related to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, has revealed their synthesis and structural properties. These findings are significant for developing new materials with specific electronic properties (White et al., 2019).
Luminescent Sensing Materials
Lanthanide-organic frameworks containing ketone group sites, similar to the structure of 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, have been synthesized. These materials show promise as highly sensitive luminescent sensors for nitrobenzene and iron(III), indicating potential applications in chemical sensing and environmental monitoring (Zhang et al., 2017).
Fluorine Chemistry and Nucleophilic Substitution Reactions
Research into fluorine-containing compounds, similar to 4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde, has explored their reactivity and the potential for introducing various functional groups through nucleophilic substitution reactions. This is crucial for the development of new pharmaceuticals and agrochemicals (Sipyagin et al., 2004).
Mecanismo De Acción
References:
- Girón-Navarro, R., Linares-Hernández, I., Teutli-Sequeira, E. A., Martínez-Miranda, V., & Santoyo-Tepole, F. (2021). Evaluation and comparison of advanced oxidation processes for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D): a review. Environmental Science and Pollution Research, 28(25), 26325–26358.
- Cyclometalated Ir(III) complexes based on 2-(2,4-difluorophenyl)-pyridine and 2,2′-(2-phenyl-1H-imidazole-4,5-diyl)dipyridine: acid/base-induced structural transformation and luminescence switching, and photocatalytic activity for hydrogen evolution. Dalton Transactions, 46(25), 8299–8307.
- Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), an Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(4), 1636–1651.
- CAS Common Chemistry. (Accessed: October 12, 2017)
Propiedades
IUPAC Name |
4-(2,4-difluorophenoxy)-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO4/c14-9-2-4-12(10(15)6-9)20-13-3-1-8(7-17)5-11(13)16(18)19/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINTXUSUROIDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363166 | |
| Record name | 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenoxy)-3-nitrobenzenecarbaldehyde | |
CAS RN |
173282-22-9 | |
| Record name | 4-(2,4-Difluorophenoxy)-3-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173282-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)


![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)



![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)



![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)
![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)